Subtype-Selective α3β4 nAChR Antagonism
In direct comparisons within the same assay panel, 1,4-Diazepan-1-yl(2-methylphenyl)methanone exhibits potent and highly selective antagonism at human α3β4 nAChR (IC₅₀ = 1.8 nM), with markedly weaker activity at α4β2 (12.0 nM) and α4β4 (15.0 nM) subtypes [1]. This contrasts sharply with the typical selectivity profile of many nAChR ligands that often show comparable potency across α3β4 and α4β2 subtypes. The quantifiable 6- to 8-fold selectivity window (α3β4 vs. α4β2/α4β4) provides a defined pharmacological fingerprint for target engagement studies where α3β4-specific modulation is required.
6.7–8.3× over α4β2/α4β4
| Evidence Dimension | Antagonist activity at nAChR subtypes |
|---|---|
| Target Compound Data | α3β4: IC₅₀ = 1.8 nM; α4β2: IC₅₀ = 12.0 nM; α4β4: IC₅₀ = 15.0 nM |
| Comparator Or Baseline | Within-compound subtype selectivity (α3β4 vs. α4β2 and α4β4) |
| Quantified Difference | 6.7-fold selectivity for α3β4 over α4β2; 8.3-fold over α4β4 |
| Conditions | Human SH-SY5Y cells assessed as inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux by liquid scintillation counting |
Why This Matters
This defined selectivity window enables α3β4-targeted research programs to avoid confounding off-target α4β2-mediated effects, a key decision factor when sourcing compounds for mechanism-of-action studies in nicotine addiction.
- [1] EcoDrugPlus. Bioactivity data for 1,4-Diazepan-1-yl(2-methylphenyl)methanone. Antagonist activity at α3β4 nAChR (IC₅₀ = 1.8 nM), α4β2 (IC₅₀ = 12.0 nM), α4β4 (IC₅₀ = 15.0 nM) in human SH-SY5Y cells. View Source
